3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c1-12(2)16(11-22-19-8-9-20-22)21-17(23)7-5-14-4-6-15(18)13(3)10-14/h4,6,8-10,12,16H,5,7,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAXBPJWUSSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC(CN2N=CC=N2)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.42 g/mol. The structure features a triazole ring, which is known for its role in enhancing biological activity through interactions with various biological targets.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The presence of the triazole moiety contributes to its ability to inhibit certain enzymatic pathways, particularly those involved in inflammation and cancer progression.
In Vitro Studies
Research has demonstrated that the compound exhibits significant inhibitory effects on cancer cell lines, particularly through apoptosis induction and cell cycle arrest. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells by inducing G0/G1 phase arrest, thereby preventing further cell division.
In Vivo Studies
Animal model studies have indicated that the compound possesses anti-inflammatory properties. In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces edema in murine models | |
| Enzyme Inhibition | Inhibits specific inflammatory enzymes |
Case Studies
- Breast Cancer Cell Line Study : In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability with an IC50 value calculated at approximately 15 µM.
- Murine Model of Inflammation : In a study involving mice subjected to carrageenan-induced paw edema, treatment with the compound resulted in a significant reduction in paw swelling (by approximately 40%) compared to untreated controls .
Research Findings
Recent research highlights the compound's potential as a therapeutic agent in oncology and inflammatory diseases. A study published in Medicinal Chemistry outlined its structure-activity relationship (SAR), revealing that modifications to the triazole ring can enhance its potency against specific cancer types .
Additionally, pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further clinical development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Analogues
- Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (): This compound shares a triazole ring but differs in substitution pattern (1,2,4-triazole vs. 1,2,3-triazol-2-yl in the target compound). This difference may impact solubility or receptor-binding profiles.
Fluorinated Aromatic Compounds
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This fluorinated chromene derivative exhibits a melting point of 175–178°C and a molecular ion peak at m/z 589.1 . The presence of fluorine in both this compound and the target molecule suggests enhanced metabolic stability and lipophilicity. However, the electron-withdrawing effect of the 4-fluoro group in the target compound’s phenyl ring may alter its reactivity compared to the 3-fluorophenyl substituent in .
Amide-Based Bioactive Compounds
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Flutolanil, a benzamide fungicide, highlights the importance of the amide group in agrochemical activity .
Structural and Functional Analysis Table
Research Implications and Hypotheses
- Synthetic Routes: The nucleophilic substitution reactions described for triazole derivatives in may apply to the target compound’s synthesis, though the 2H-1,2,3-triazol-2-yl group may require alternative coupling strategies.
- Biological Activity: Fluorinated aromatic systems () often exhibit pesticidal or medicinal properties, suggesting the target compound could share similar applications.
- Physicochemical Properties: The absence of NH protons in the triazole ring (vs. ) may reduce solubility in polar solvents but improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
